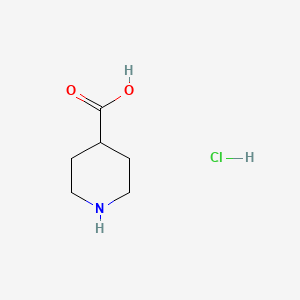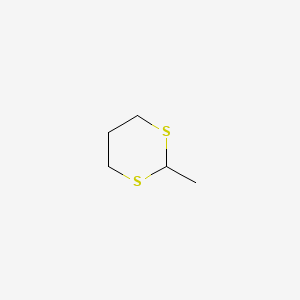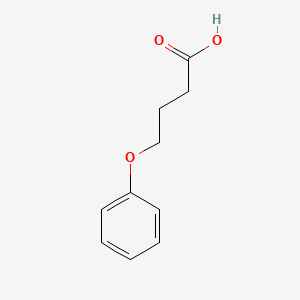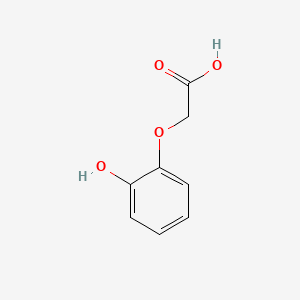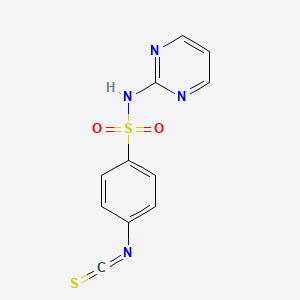
Di-2-Pyridyl-Thionocarbonat
Übersicht
Beschreibung
Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C11H8N2O2S . It is used in the synthesis of 10-des (carbamoyloxy)-10-isothiocyanatoporfiromycin and as a substitute for thiophosgene in the preparation of isothiocyanate .
Chemical Reactions Analysis
Di-2-Pyridyl Thionocarbonate reacts with amines to produce corresponding isothiocyanates at room temperature . It also reacts with N,N′-disubstituted thio-ureas in the presence of 4-dimethylaminopyridine as a catalyst to produce corresponding carbodiimides in high yields .
Physical and Chemical Properties Analysis
Di-2-Pyridyl Thionocarbonate has a density of 1.3±0.1 g/cm3, a boiling point of 358.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 170.7±27.3 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 173.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Synthese von Isothiocyanaten
Di-2-Pyridyl-Thionocarbonat: wird als sicherere Alternative zu Thiophosgen zur Synthese von Isothiocyanaten aus Aminen verwendet . Isothiocyanate sind aufgrund ihrer biologischen Aktivität wertvoll für die Entwicklung von Arzneimitteln und Agrochemikalien.
Veresterung von Carbonsäuren
Die Verbindung dient als effektives Reagenz bei der Veresterung von Carbonsäuren . Dieser Prozess ist entscheidend für die Herstellung verschiedener Ester, die wichtige Zwischenprodukte bei der Synthese von Duftstoffen, Aromen und Polymeren sind.
Dehydratisierung von Aldoximen
This compound: ermöglicht die Dehydratisierung von Aldoximen, wodurch diese in Nitrile umgewandelt werden . Nitrile sind in der chemischen Industrie wichtig für die Herstellung von Fasern, Harzen und Gummiprodukten.
Herstellung von cyclischen Thionocarbonaten
Diese Verbindung spielt eine wichtige Rolle bei der Herstellung von cyclischen Thionocarbonaten aus 1,2- und 1,3-Diolen . Cyclische Thionocarbonate finden Anwendung in der Polymerchemie, wo sie als Monomere oder Vernetzungsmittel eingesetzt werden.
Synthese von 10-des(Carbamoyloxy)-10-isothiocyanatoporfiromycin
Es wird bei der Synthese von 10-des(Carbamoyloxy)-10-isothiocyanatoporfiromycin verwendet , einem Derivat von Porfiromycin, das auf sein Potenzial als Antitumor-Antibiotikum untersucht wird.
Reagenz für die organische Synthese
This compound: ist ein in der organischen Synthese häufig verwendetes Reagenz. Es wirkt als Oxidationsmittel und Katalysator für aromatische Verbindungen und erleichtert die Oxidation von elektrophilen Gruppen wie Alkoholen, Aldehyden und Ketonen zur Bildung entsprechender Ester, Säuren oder Ketonverbindungen .
Safety and Hazards
Di-2-Pyridyl Thionocarbonate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the victim should be moved to fresh air .
Wirkmechanismus
Target of Action
It’s known that this compound is commonly used in organic synthesis as an oxidizing and catalyzing agent .
Mode of Action
Di-2-Pyridyl Thionocarbonate interacts with its targets by oxidizing electrophilic groups on aromatic compounds such as alcohols, aldehydes, and ketones, resulting in the formation of corresponding esters, acids, or ketone compounds . It can also catalyze the formation of C-C bonds, promoting the polycyclization reactions of aromatic compounds .
Action Environment
It’s known that it is stable at room temperature and soluble in many organic solvents such as ethanol and dimethylformamide .
Biochemische Analyse
Biochemical Properties
Di-2-Pyridyl Thionocarbonate plays a significant role in biochemical reactions, particularly in the synthesis of isothiocyanates. It interacts with various enzymes and proteins, facilitating the formation of isothiocyanate groups. The compound is known to interact with enzymes such as thiolases and transferases, which are involved in the transfer of sulfur-containing groups. The nature of these interactions involves the formation of covalent bonds between Di-2-Pyridyl Thionocarbonate and the active sites of these enzymes, leading to the formation of isothiocyanate intermediates .
Cellular Effects
Di-2-Pyridyl Thionocarbonate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, Di-2-Pyridyl Thionocarbonate can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Di-2-Pyridyl Thionocarbonate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Di-2-Pyridyl Thionocarbonate can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-2-Pyridyl Thionocarbonate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture. Long-term studies have shown that Di-2-Pyridyl Thionocarbonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Di-2-Pyridyl Thionocarbonate in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity. High doses of Di-2-Pyridyl Thionocarbonate can cause oxidative stress, organ damage, and alterations in metabolic pathways. These effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
Di-2-Pyridyl Thionocarbonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thiolases and transferases, which play key roles in the transfer and modification of sulfur-containing groups. These interactions can affect metabolic flux and alter the levels of specific metabolites. Di-2-Pyridyl Thionocarbonate can also influence the activity of cofactors involved in these pathways, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, Di-2-Pyridyl Thionocarbonate is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and its distribution to various tissues. Additionally, Di-2-Pyridyl Thionocarbonate can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s overall effects on cellular function .
Subcellular Localization
Di-2-Pyridyl Thionocarbonate exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Di-2-Pyridyl Thionocarbonate can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of Di-2-Pyridyl Thionocarbonate is essential for elucidating its precise biochemical effects .
Eigenschaften
IUPAC Name |
dipyridin-2-yloxymethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOVSVBLHGFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352128 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-50-3 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Di-2-pyridyl Thionocarbonate in the context of the provided research papers?
A1: The research highlights Di-2-pyridyl thionocarbonate's utility as a reagent for converting amine groups into isothiocyanate groups. This transformation is particularly useful for bioconjugation, as demonstrated by its use in attaching mitomycin derivatives to phosphorothioate oligodeoxynucleotides [].
Q2: Can you elaborate on the reaction mechanism of Di-2-pyridyl Thionocarbonate with amines?
A2: While the provided papers don't delve into the detailed mechanism, it's known that Di-2-pyridyl Thionocarbonate reacts with primary amines to form an intermediate thiourea derivative. This intermediate then undergoes cyclization and elimination of 2-mercaptopyridine, yielding the desired isothiocyanate [, ].
Q3: The research mentions improved yields in aqueous solutions for certain reactions involving Di-2-pyridyl Thionocarbonate. Why might this be the case?
A3: The improved yields in aqueous solutions, specifically observed with 10-decarbamoyl-10-O-thiocarbonylimidazoles compared to their carbonyl counterparts, could be attributed to several factors. These include better solubility of reactants or intermediates, altered reaction kinetics in aqueous media, or potentially a change in the rate-limiting step of the reaction mechanism []. Further investigation is required to pinpoint the exact reasons.
Q4: Apart from its use in synthesizing isothiocyanates, are there other applications of Di-2-pyridyl Thionocarbonate in organic chemistry?
A4: Yes, Di-2-pyridyl Thionocarbonate is also known to facilitate the preparation of carbodiimides, another important class of compounds in organic synthesis [, ]. It can act as a dehydrating and dehydrosulfurization reagent in specific reactions [].
Q5: What are the advantages of using Di-2-pyridyl Thionocarbonate over other reagents for isothiocyanate synthesis?
A5: Di-2-pyridyl Thionocarbonate offers advantages such as mild reaction conditions, relatively good yields, and the formation of 2-mercaptopyridine as a byproduct, which can be easily removed from the reaction mixture [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


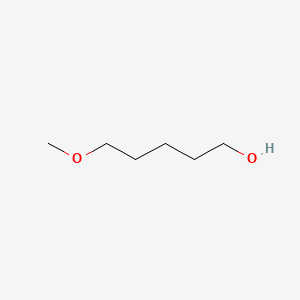
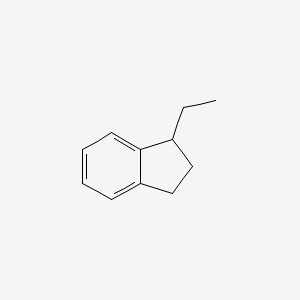
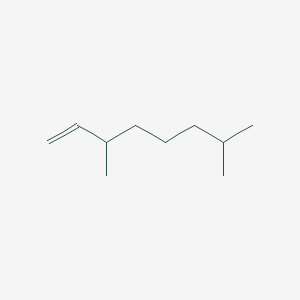

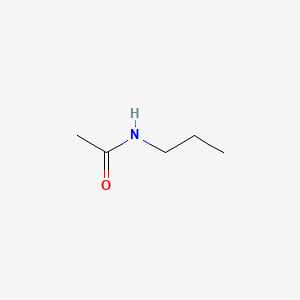
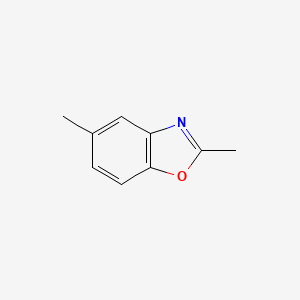
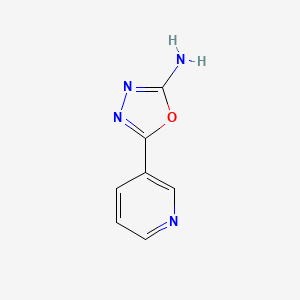
![2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1361389.png)
